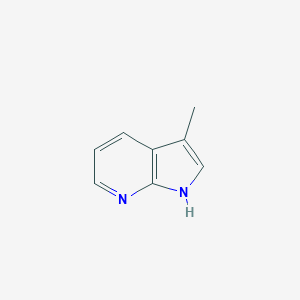

3-Methyl-7-azaindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZDPOGLGBWEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448683 | |

| Record name | 3-METHYL-7-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5654-93-3 | |

| Record name | 3-Methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-METHYL-7-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Excited-State Proton Transfer of 3-Methyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-7-azaindole (3M7AI), a heterocyclic aromatic compound, serves as a crucial molecular scaffold in numerous pharmacologically active agents and as a valuable probe in biochemical studies. Its photophysical properties, particularly the phenomenon of excited-state proton transfer (ESPT), are of significant interest for understanding fundamental photochemical reactions and for the development of novel fluorescent sensors and therapeutic agents. This technical guide provides a comprehensive overview of the core principles governing the ESPT of 3M7AI, including its mechanism, relevant quantitative data, and detailed experimental protocols for its investigation.

The excited-state dynamics of 3M7AI are largely governed by the interplay between its normal excited state (N) and a tautomeric excited state (T) formed through the intramolecular transfer of a proton. Unlike its parent compound, 7-azaindole, the presence of the methyl group at the 3-position introduces steric and electronic perturbations that influence the ESPT process. In non-polar solvents and under certain conditions, 3M7AI can form a doubly hydrogen-bonded dimer, which has been a central focus of ESPT studies. However, in contrast to the 7-azaindole dimer, the 3M7AI dimer in the liquid phase or in a matrix does not exhibit a fluorescent signal corresponding to a double proton transfer.[1] This behavior is attributed to molecular symmetry control, where the internal rotation of the methyl groups influences the proton-transfer mechanism.[1]

The Mechanism of Excited-State Proton Transfer

The ESPT in this compound is predominantly discussed in the context of a dimer model, particularly in non-polar environments. Upon photoexcitation, the dimer can potentially undergo a concerted double proton transfer.

References

An In-depth Technical Guide to the Photophysical Properties of 3-Methyl-7-Azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-7-azaindole (3M7AI) is a heterocyclic aromatic compound of significant interest in chemical and biological research. As a derivative of 7-azaindole, its photophysical properties are largely governed by the fundamental process of excited-state intramolecular proton transfer (ESIPT). This phenomenon, where a proton is transferred between the pyrrole nitrogen and the pyridine nitrogen upon photoexcitation, makes 3M7AI and related compounds sensitive fluorescent probes for studying molecular interactions and dynamics. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its absorption and emission characteristics, with a focus on its behavior as both a monomer and a dimer. Detailed experimental protocols and visualizations of the key photophysical processes are also presented to aid in experimental design and data interpretation.

Core Photophysical Properties

The photophysical behavior of this compound is complex and highly dependent on its concentration and the surrounding environment. In solution, it can exist as a monomer at low concentrations and forms hydrogen-bonded dimers as the concentration increases. This dimerization has a profound impact on its absorption and emission properties.

Spectroscopic Data

For comparison, data for the related compound, 1-Methyl-7-azaindole, which cannot form hydrogen-bonded dimers, is included. This data can serve as a useful proxy for the expected behavior of the 3M7AI monomer.

Table 1: Photophysical Data of this compound Dimer and Related Compounds

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

| This compound Dimer | 2-Methylbutane | See Note 1 | See Note 2 | Not Reported | Not Reported |

| 1-Methyl-7-azaindole | Water | Not Reported | Not Reported | 0.55[2] | 21[2] |

| 7-Azaindole (parent compound) | Water | Not Reported | ~386 | 0.023[3] | 0.91[2] |

| 7-Azaindole (parent compound) | Methanol | Not Reported | 374 (Normal), 505 (Tautomer)[2] | Not Reported | Not Reported |

Note 1: The absorption spectrum of the this compound dimer in a 10⁻⁴ M 2-methylbutane solution is described as structureless. As the temperature is lowered from 293 K to 127 K, a shift in the onset of the absorption band is observed, indicating changes in the dimer conformation.[1]

Note 2: The emission spectrum of a 10⁻⁴ M solution of this compound in 2-methylbutane upon excitation at 315 nm shows a band below 400 nm at temperatures between 293 K and 233 K, which is attributed to the monomer. As the temperature is lowered to 77 K, this band disappears, and a new, broad, and structureless emission band appears, centered at approximately 480 nm, which is assigned to the dimer.[1]

Excited-State Intramolecular Proton Transfer (ESIPT)

The key photophysical process governing the fluorescence of 7-azaindole and its derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). In the case of the this compound dimer, a double proton transfer is theoretically possible. Upon absorption of a photon, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the N-H proton on the pyrrole ring increases, while the basicity of the nitrogen on the pyridine ring also increases. This facilitates the transfer of a proton, leading to the formation of a tautomeric species. This tautomer is energetically lower in the excited state and is responsible for the large Stokes shift observed in the fluorescence spectrum. The molecule then relaxes to the ground state via fluorescence from the tautomeric form, followed by a rapid back-proton transfer to regenerate the original structure.

Experimental Protocols

The following provides a general methodology for the characterization of the photophysical properties of this compound, based on standard spectroscopic techniques.

Sample Preparation

-

Synthesis and Purification: this compound can be synthesized from 2-pyridylhydrazine and propionaldehyde to form the corresponding hydrazone, which is then refluxed with diethylene glycol.[1] The crude product should be purified by column chromatography or recrystallization to ensure high purity, which is critical for accurate photophysical measurements.

-

Solvent Selection: Use spectroscopic grade solvents to minimize background fluorescence. The choice of solvent will influence the monomer-dimer equilibrium and the spectral positions. Non-polar aprotic solvents like 2-methylbutane or cyclohexane are often used to study dimer formation, while polar and protic solvents can influence the ESIPT process.

-

Concentration: To study the monomeric species, it is crucial to work at very low concentrations, typically in the micromolar (µM) range or lower, to minimize dimer formation. For studying the dimer, higher concentrations (e.g., 10⁻⁴ M) can be used.[1]

Spectroscopic Measurements

-

UV-Visible Absorption Spectroscopy:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Procedure: Record the absorption spectra of the sample in a 1 cm path length quartz cuvette against a solvent blank. Scan a suitable wavelength range (e.g., 250-400 nm) to determine the absorption maxima (λabs).

-

-

Steady-State Fluorescence Spectroscopy:

-

Instrumentation: A calibrated spectrofluorometer equipped with a temperature-controlled sample holder. An Aminco-Bowman AB2 spectrofluorimeter or similar is suitable.[1]

-

Procedure:

-

Excite the sample at or near its absorption maximum.

-

Record the emission spectrum over a wavelength range that covers both the normal and tautomer emission (e.g., 320-600 nm).

-

To obtain corrected fluorescence spectra, it is necessary to correct for the wavelength-dependent sensitivity of the detector and monochromator.

-

For temperature-dependent studies, use a cryostat (e.g., Oxford DN1704) to control the sample temperature.[1]

-

-

-

Fluorescence Quantum Yield Determination:

-

Method: The relative method is most common. It involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as the sample. For emission in the UV-blue region, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorption and fluorescence spectra of all solutions.

-

The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

-

Fluorescence Lifetime Measurement:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is the gold standard for measuring fluorescence lifetimes in the nanosecond and picosecond range.

-

Procedure:

-

Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at an appropriate wavelength.

-

Collect the fluorescence decay profile.

-

The decay data is then fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime(s). An instrument response function (IRF) is measured using a scattering solution to deconvolve the instrument's contribution to the measured decay.

-

-

References

Spectroscopic Behavior of the 3-Methyl-7-azaindole Dimer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic behavior of the 3-Methyl-7-azaindole (3MAI) dimer, a molecule of significant interest in photophysics and as a model system for studying biological processes such as DNA base pairing. This document details the synthesis of 3MAI, experimental protocols for its spectroscopic analysis, and a summary of its key photophysical properties, with a particular focus on the phenomenon of excited-state double proton transfer (ESDPT). Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding. This guide is intended for researchers in chemistry, physics, and drug development who are interested in the fundamental photophysics of heterocyclic dimers and their potential applications.

Introduction

7-azaindole and its derivatives have garnered considerable attention due to their unique photophysical properties, particularly the formation of doubly hydrogen-bonded dimers that can undergo excited-state double proton transfer (ESDPT).[1][2] This process is a model for tautomerization in DNA base pairs, a phenomenon implicated in spontaneous mutations. The introduction of a methyl group at the 3-position to form this compound (3MAI) provides a valuable perturbation to the system, allowing for a deeper understanding of the factors that control ESDPT.

The spectroscopic behavior of the 3MAI dimer is governed by the interplay of its molecular symmetry, the dynamics of the methyl group rotors, and the nature of the solvent environment.[2][3] Unlike the parent 7-azaindole dimer, the ESDPT process in the 3MAI dimer is found to be highly sensitive to molecular symmetry, which can be influenced by the rotational conformation of the methyl groups.[3][4] This guide will delve into the synthesis, experimental characterization, and theoretical understanding of the 3MAI dimer's spectroscopic properties.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reaction of 2-pyridylhydrazine with propionaldehyde to form the corresponding hydrazone, followed by cyclization.[4]

Experimental Protocol: Synthesis of this compound[4]

-

Hydrazone Formation: 2-Pyridylhydrazine is reacted with propionaldehyde in a suitable solvent, such as ethanol, under mild conditions to yield the corresponding hydrazone.

-

Cyclization: The resulting hydrazone is then refluxed in a high-boiling solvent like diethylene glycol in an inert atmosphere (e.g., nitrogen or argon). This high temperature facilitates the Fischer indole synthesis-type cyclization to form the this compound ring system.

-

Purification: The crude product is purified by silica gel column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 6:4 v/v) or dichloromethane and ethyl acetate (e.g., 6:4 v/v). The purity of the final product should be verified by NMR spectroscopy and melting point determination.

Spectroscopic Characterization

The photophysical behavior of the 3MAI dimer is investigated using a combination of spectroscopic techniques, primarily UV-Vis absorption and fluorescence spectroscopy. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are also crucial for interpreting the experimental results.[4][5]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to monitor the formation of the 3MAI dimer in solution. The dimerization is concentration-dependent, with the dimer population increasing at higher concentrations.

Experimental Protocol:

-

Sample Preparation: Prepare a series of solutions of 3MAI in a non-polar solvent (e.g., 2-methylbutane) with concentrations typically ranging from 10⁻⁵ M to 10⁻³ M. A 10⁻⁴ M solution is often used to study the dimer.[4]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectra of the solutions at room temperature and at lower temperatures (e.g., by using a cryostat) to observe changes in the dimer population. A quartz cuvette with a 1 cm path length is standard.[4]

-

Data Analysis: The appearance of new absorption bands or shoulders at longer wavelengths with increasing concentration or decreasing temperature is indicative of dimer formation.

Fluorescence Spectroscopy

Fluorescence spectroscopy is the primary tool for investigating the excited-state dynamics of the 3MAI dimer, including the ESDPT process.

Experimental Protocol:

-

Sample Preparation: Use a dilute solution of 3MAI in a suitable solvent (e.g., 10⁻⁴ M in 2-methylbutane) to favor dimer formation while minimizing inner filter effects.[4]

-

Instrumentation: Employ a spectrofluorometer equipped with a temperature-controlled sample holder.

-

Measurement:

-

Emission Spectra: Excite the sample at a wavelength corresponding to the dimer absorption (e.g., 315 nm) and record the emission spectrum.[4] The appearance of a large Stokes-shifted emission band is a hallmark of ESDPT.

-

Excitation Spectra: Set the emission monochromator to a wavelength corresponding to the tautomer fluorescence (e.g., 480 nm) and scan the excitation wavelength.[4] This confirms that the long-wavelength emission originates from the species absorbing at the dimer absorption bands.

-

-

Quantum Yield and Lifetime Measurements: Determine the fluorescence quantum yield relative to a standard (e.g., quinine sulfate). Measure fluorescence lifetimes using time-correlated single-photon counting (TCSPC) to gain insights into the rates of radiative and non-radiative decay processes.

Jet-Cooled Laser-Induced Fluorescence (LIF) Spectroscopy

To study the intrinsic spectroscopic properties of the 3MAI dimer in a solvent-free environment, jet-cooled LIF spectroscopy is employed.

Experimental Protocol: [3]

-

Sample Preparation: Solid 3MAI is heated to 80-100 °C to generate sufficient vapor pressure.

-

Supersonic Expansion: The 3MAI vapor is co-expanded with a carrier gas (e.g., helium) through a pulsed nozzle into a vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures.

-

Laser Excitation: The jet-cooled molecules are excited by a tunable, frequency-doubled dye laser.

-

Fluorescence Detection: The total fluorescence is collected by a photomultiplier tube to generate the LIF excitation spectrum.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data reported for this compound and its dimer.

| Property | Value | Reference |

| Melting Point | 130.5-133 °C | [6] |

| ¹H NMR (CDCl₃, δ ppm) | ||

| NH | 11.35 (s, 1H) | [4] |

| H-6 | 8.33 (dd, J = 1.6, 4.7 Hz, 1H) | [4] |

| H-4 | 7.92 (dd, J = 1.6, 7.8 Hz, 1H) | [4] |

| H-2 | 7.15 (s, 1H) | [4] |

| H-5 | 7.08 (dd, J = 4.7, 7.8 Hz, 1H) | [4] |

| CH₃ | 2.34 (s, 3H) | [4] |

Table 1: Physical and ¹H NMR Data for this compound.

| Species | Electronic Origin (S₀→S₁) (cm⁻¹) | Red Shift from Monomer (cm⁻¹) | Conditions | Reference |

| 3MAI Monomer | 33 432 | - | Jet-cooled | [3][4] |

| (3MAI)₂ Dimer | 30 600 | 2832 | Jet-cooled | [3] |

Table 2: Electronic Transition Data for 3MAI Monomer and Dimer from Jet-Cooled Spectroscopy.

Spectroscopic Behavior and Excited-State Dynamics

The photophysics of the 3MAI dimer is dominated by the excited-state double proton transfer (ESDPT) process. However, studies have shown that the observation of ESDPT is highly dependent on the experimental conditions.

In jet-cooled experiments, the 3MAI dimer exhibits a clear signature of ESDPT.[3] Upon electronic excitation, the two protons involved in the hydrogen bonds are transferred, leading to the formation of a tautomeric dimer. This tautomer has a significantly different electronic structure and emits at a much longer wavelength (a large Stokes shift).

In contrast, in a 10⁻⁴ M solution in 2-methylbutane, the 3MAI dimer does not show a fluorescent signal corresponding to double proton transfer.[2][3] This has been attributed to the control exerted by molecular symmetry. It is proposed that in solution, the free rotation of the methyl groups leads to a mixture of conformers with different symmetries. For the dimer to undergo concerted ESDPT, a high degree of symmetry (C₂h) is thought to be required. In solution, the presence of less symmetric conformers may inhibit the concerted ESDPT process.[3][4]

The relative orientation of the two methyl groups plays a crucial role in determining the overall symmetry of the dimer and thus its photophysical behavior.[4] This provides a fascinating example of how subtle structural changes can be used to "switch" a photochemical reaction on or off.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of the 3MAI dimer.

Caption: Experimental workflow for the study of the this compound dimer.

Caption: Excited-State Double Proton Transfer (ESDPT) pathway in the 3MAI dimer.

Conclusion

The this compound dimer presents a rich and complex spectroscopic behavior that is highly sensitive to its molecular structure and environment. The control of the excited-state double proton transfer by the symmetry of the dimer, which is in turn influenced by the conformation of the methyl groups, highlights the subtle interplay of factors that govern photochemical reactions. This technical guide has provided a summary of the synthesis, experimental investigation, and current understanding of this fascinating molecular system. Further research, particularly systematic studies of the dimer's photophysics in a range of solvents and at various temperatures, will undoubtedly provide deeper insights into the fundamental mechanisms of proton transfer and the role of molecular symmetry in chemical reactivity. This knowledge is not only of fundamental importance but also has implications for the design of novel fluorescent probes and photoswitches.

References

Molecular Symmetry Control in 3-Methyl-7-azaindole Dimers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The doubly hydrogen-bonded dimer of 3-Methyl-7-azaindole (3M7AI) serves as a fascinating model system for understanding the intricate interplay between molecular symmetry and excited-state dynamics, particularly excited-state proton transfer (ESPT). Unlike the parent 7-azaindole dimer which readily undergoes concerted double proton transfer, the photophysical behavior of the 3M7AI dimer is governed by the rotational conformation of its two methyl groups. This out-of-phase internal rotation breaks the C2h symmetry of the dimer, leading to different conformers with Cs or C1 symmetry. This symmetry breaking dictates whether the dimer will undergo a concerted double proton transfer, a single proton transfer, or no proton transfer at all upon electronic excitation. This technical guide provides a comprehensive overview of the molecular symmetry control in 3M7AI dimers, detailing the experimental protocols for their synthesis and characterization, presenting key quantitative data, and visualizing the underlying photophysical pathways and experimental workflows.

Introduction

The study of excited-state proton transfer (ESPT) in hydrogen-bonded molecular systems is of fundamental importance in chemistry and biology, with implications for understanding DNA photostability, enzymatic reactions, and the design of novel molecular sensors and switches. The dimer of 7-azaindole has been a canonical system for investigating concerted double ESPT. The introduction of a methyl group at the 3-position (this compound, 3M7AI) introduces a new layer of complexity and control over the ESPT process.

The internal rotation of the two methyl groups in the 3M7AI dimer leads to the formation of different rotational conformers, or "symmetry heterodimers," each with a distinct molecular symmetry.[1][2] This subtle structural change has profound consequences for the electronic structure and excited-state potential energy surfaces of the dimer, effectively acting as a switch for the ESPT mechanism.[1] This guide will delve into the experimental and computational methodologies used to probe this phenomenon and present the key findings that elucidate the role of molecular symmetry in controlling the photophysical fate of 3M7AI dimers.

Quantitative Data

The following tables summarize the key spectroscopic and computational data for the monomer and various dimer conformations of this compound.

Table 1: Spectroscopic Data for this compound Monomer and Dimer

| Species | Transition | 0-0 Transition (cm⁻¹) (Gas Phase, Jet-Cooled) |

| 3M7AI Monomer | S₁ ← S₀ | 33,432[3] |

| (3M7AI)₂ Dimer (C₂h symmetry) | S₁ ← S₀ | 30,600[2] |

| 7-azaindole Dimer (for comparison) | S₁ ← S₀ | 32,252[2] |

Table 2: Calculated Relative Energies of this compound Dimer Conformers in the Ground State (S₀)

| Conformer | Point Group | Relative Energy (kcal/mol) |

| S4S4 | C₂h | 0.00 |

| S4S2 | Cₛ | 0.05 |

| S2S2 | C₂h | 0.10 |

Data obtained from DFT calculations. The S4S4, S4S2, and S2S2 notations refer to the relative orientations of the two methyl groups.[2]

Table 3: Calculated Vertical Excitation Energies for this compound Dimer Conformers

| Conformer | Point Group | S₀ → S₁ (eV) | S₀ → S₂ (eV) |

| S4S4 | C₂h | 4.19 (¹Bᵤ) | 4.20 (¹A₉) |

| S4S2 | Cₛ | 4.19 (¹A') | 4.20 (¹A") |

| S2S2 | C₂h | 4.19 (¹Bᵤ) | 4.20 (¹A₉) |

Data obtained from TD-DFT calculations.[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from 2-amino-3-methylpyridine. The following is a representative protocol:

-

Acetylation of 2-amino-3-methylpyridine:

-

Dissolve 2-amino-3-methylpyridine in a suitable solvent such as toluene.

-

Slowly add acetic anhydride to the solution.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

-

The resulting crude 2-acetamido-3-methylpyridine can be purified by recrystallization or used directly in the next step.

-

-

Cyclization to this compound:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium amide to a high-boiling solvent like N-methylaniline.

-

Heat the mixture to a high temperature (200-300 °C).

-

Add the 2-acetamido-3-methylpyridine from the previous step to the hot solution.

-

Maintain the reaction at high temperature for 10-120 minutes, monitoring the reaction by TLC or HPLC.

-

Cool the reaction mixture and quench with water or a suitable aqueous solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain a high-purity product suitable for spectroscopic studies.

-

Purification for Spectroscopic Studies

For high-resolution spectroscopic techniques like jet-cooled laser-induced fluorescence, the sample must be of very high purity.

-

Sublimation: Sublimation is an effective method for purifying this compound. The crude product is heated under vacuum, causing it to sublime and then deposit as pure crystals on a cold surface. This process effectively removes non-volatile impurities.

-

Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can also be used to obtain highly pure crystals. The choice of solvent is critical to ensure good crystal growth and efficient removal of impurities.

Jet-Cooled Laser-Induced Fluorescence (LIF) Spectroscopy

This technique is used to obtain high-resolution electronic spectra of the 3M7AI monomer and its dimers in the gas phase, free from solvent effects.

-

Sample Preparation: A small amount of purified this compound is placed in a sample holder which is gently heated to increase its vapor pressure.

-

Supersonic Expansion: A carrier gas (e.g., helium or argon) at high pressure is passed over the heated sample. The gas mixture is then expanded through a small nozzle into a vacuum chamber. This supersonic expansion results in the cooling of the molecules to very low rotational and vibrational temperatures, simplifying the electronic spectra. Dimers are formed during this expansion.

-

Laser Excitation: The jet-cooled molecules are intersected by a tunable pulsed laser beam. The wavelength of the laser is scanned to excite the molecules from their ground electronic state to an excited electronic state.

-

Fluorescence Detection: The excited molecules fluoresce, emitting photons as they relax back to the ground state. This fluorescence is collected by a lens system and detected by a photomultiplier tube (PMT).

-

Data Acquisition: The fluorescence intensity is recorded as a function of the laser excitation wavelength, generating the laser-induced fluorescence (LIF) spectrum.

Computational Methods: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Computational chemistry plays a crucial role in understanding the structures, energies, and spectroscopic properties of the different 3M7AI dimer conformers.

-

Ground-State Geometry Optimization:

-

The initial structures of the 3M7AI monomer and its various dimer conformers (C₂h, Cₛ, C₁) are built.

-

Geometry optimization is performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

-

Excited-State Calculations:

-

Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies, oscillator strengths, and properties of the low-lying excited states for each conformer.

-

The same functional and basis set as in the ground-state calculations are typically used for consistency.

-

The potential energy surfaces of the excited states can be scanned along the proton transfer coordinates to investigate the barriers for single and double proton transfer.

-

Visualizations

Symmetry Control of Excited-State Proton Transfer

The following diagram illustrates the relationship between the internal rotation of the methyl groups, the resulting molecular symmetry of the dimer, and the subsequent excited-state proton transfer (ESPT) pathway.

Caption: Symmetry control of ESPT in 3M7AI dimers.

Experimental Workflow for Investigating 3M7AI Dimers

This diagram outlines the typical experimental and computational workflow for studying the molecular symmetry control in this compound dimers.

References

3-Methyl-7-Azaindole: A Model System for Elucidating DNA Base Pair Mutations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of DNA replication and repair is paramount to the maintenance of genetic integrity. Point mutations, the alteration of a single nucleotide base, can have profound consequences, leading to a range of genetic disorders and diseases, including cancer. Understanding the fundamental mechanisms that can give rise to these mutations is therefore a critical area of research. One proposed mechanism for spontaneous point mutations involves the transient formation of rare tautomeric forms of DNA bases, which can lead to mispairing during replication. The study of this phenomenon in the complex environment of DNA is challenging. Consequently, researchers have turned to model systems that mimic the hydrogen-bonding patterns of DNA base pairs and exhibit similar excited-state dynamics.

7-azaindole and its derivatives have emerged as powerful tools in this field.[1] Specifically, 3-methyl-7-azaindole serves as an excellent model for studying the excited-state double proton transfer (ESDPT) that is thought to be a key step in tautomerization-induced mutations.[2][3][4] Upon photoexcitation, the dimer of this compound can undergo a concerted transfer of two protons along the hydrogen bonds, resulting in the formation of a rare tautomeric species. This process is accompanied by a significant change in the fluorescence emission spectrum, providing a sensitive spectroscopic handle to monitor the dynamics of this critical event. This technical guide provides a comprehensive overview of this compound as a model for DNA base pair mutation, detailing its photophysical properties, the experimental protocols used to study it, and the underlying signaling pathways.

Photophysical Properties of this compound

The photophysical behavior of this compound is central to its utility as a model system. The key process is the excited-state double proton transfer (ESDPT), which occurs in the hydrogen-bonded dimer. Upon absorption of a UV photon, the dimer is promoted to an excited electronic state. From this excited state, a concerted transfer of two protons can occur, leading to the formation of the tautomer. This tautomeric form has a different electronic structure and, consequently, a distinct fluorescence emission spectrum that is significantly red-shifted compared to the normal form.

The efficiency and dynamics of this process are influenced by several factors, including the solvent environment, temperature, and the specific substitution on the 7-azaindole ring. The methyl group at the 3-position in this compound influences the electronic properties and steric interactions within the dimer, modulating the proton transfer dynamics.

Quantitative Photophysical Data

The following tables summarize key quantitative data for 7-azaindole and its derivatives, providing a comparative basis for understanding the properties of this compound. While specific data for the 3-methyl derivative is less commonly tabulated, the trends observed for the parent compound are informative.

Table 1: Fluorescence Quantum Yields (Φf) and Lifetimes (τf) of 7-Azaindole Derivatives in Various Solvents

| Compound | Solvent | Φf | τf (ns) |

| 7-Azaindole | Cyclohexane | - | 1.72 |

| 7-Azaindole | Water | - | 0.82 |

| 1-Methyl-7-azaindole | Cyclohexane | - | 5.27 |

| 1-Methyl-7-azaindole | Water | 0.55 | 21 |

| 7-Methyl-7-azaindole | Cyclohexane | - | 1.67 |

| 7-Methyl-7-azaindole | Water | - | 0.49 |

Data compiled from various sources, primarily focusing on the parent compound and its methylated derivatives to illustrate the impact of substitution and solvent on photophysical properties.

Experimental Protocols

The study of this compound and its photoinduced dynamics relies on a combination of synthetic, spectroscopic, and computational techniques.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for constructing the 7-azaindole scaffold. A common approach involves the cyclization of appropriately substituted pyridine derivatives. One such method is the Chichibabin reaction, which involves the nucleophilic addition of an alkali metal amide to a pyridine ring.

General Protocol for Chichibabin-type Synthesis:

-

Metalation of a Picoline Precursor: A suitable 3-picoline derivative, such as 2-fluoro-3-methylpyridine, is treated with a strong base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-40 °C to -78 °C). This deprotonates the methyl group, forming a reactive carbanion.

-

Condensation with a Nitrile: A nitrile, such as benzonitrile, is added to the reaction mixture. The carbanion attacks the nitrile carbon, forming an imine intermediate after rearrangement.

-

Cyclization and Aromatization: The intermediate undergoes an intramolecular cyclization, where the amino group of the dihydropyridine intermediate attacks the imine, followed by elimination of a leaving group (e.g., fluoride) and subsequent aromatization to yield the 2-substituted-3-methyl-7-azaindole.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a critical technique for directly observing the dynamics of the excited-state proton transfer. By measuring the decay of the fluorescence intensity over time at different wavelengths, the lifetimes of the normal and tautomeric species can be determined, providing insights into the rate of the proton transfer process.

Typical Experimental Setup (Time-Correlated Single-Photon Counting - TCSPC):

-

Sample Preparation: A dilute solution of this compound (typically ~10-5 M) is prepared in the desired solvent and placed in a quartz cuvette. For studying the dimer, non-polar solvents that promote hydrogen bonding are used.

-

Excitation: The sample is excited with a picosecond pulsed laser source at a wavelength corresponding to the absorption maximum of the normal form (e.g., around 288 nm for 7-azaindole).

-

Emission Collection: The fluorescence emission is collected at a 90-degree angle to the excitation beam and passed through a monochromator to select the desired emission wavelength.

-

Detection: A sensitive, high-speed detector, such as a microchannel plate photomultiplier tube (MCP-PMT), detects the single photons of the emitted fluorescence.

-

Timing Electronics: The time difference between the laser pulse and the arrival of the fluorescence photon is measured with high precision using timing electronics (e.g., a time-to-amplitude converter and a multichannel analyzer).

-

Data Analysis: By collecting a histogram of these time differences for a large number of events, a fluorescence decay curve is constructed. This decay curve is then fitted to an exponential or multi-exponential function to extract the fluorescence lifetimes of the different species present in the excited state.

Computational Modeling

Theoretical calculations are invaluable for complementing experimental results and providing a detailed picture of the reaction mechanism at the atomic level. Quantum chemical methods, such as time-dependent density functional theory (TD-DFT), are used to investigate the electronic structure of the ground and excited states of the this compound dimer and to map out the potential energy surface for the double proton transfer reaction.

General Computational Methodology:

-

Geometry Optimization: The ground-state geometry of the this compound dimer is optimized using a suitable level of theory (e.g., B3LYP with a 6-31+G** basis set).

-

Excited-State Calculations: The vertical excitation energies and oscillator strengths are calculated using TD-DFT to simulate the absorption spectrum. The geometry of the first excited singlet state (S1) is then optimized.

-

Potential Energy Surface Scan: The potential energy surface for the double proton transfer in the excited state is explored by systematically varying the N-H and N...H bond distances of the two hydrogen bonds. This allows for the identification of the transition state for the proton transfer reaction and the determination of the energy barrier.

-

Frequency Calculations: Vibrational frequency calculations are performed at the stationary points (ground state, excited state, and transition state) to confirm their nature and to obtain zero-point vibrational energies.

-

Solvent Effects: The influence of the solvent can be included in the calculations using implicit solvent models (e.g., the polarizable continuum model - PCM) or by explicitly including solvent molecules in the calculation.

Signaling Pathways and Experimental Workflows

The processes involved in the study of this compound as a model for DNA base pair mutation can be visualized as signaling pathways and experimental workflows.

Caption: Excited-state double proton transfer (ESDPT) pathway in the this compound dimer.

Caption: General experimental workflow for studying this compound as a DNA mutation model.

Conclusion

This compound stands out as a valuable and versatile model system for investigating the fundamental mechanisms of tautomerization-induced DNA base pair mutations. Its well-defined photophysical properties, particularly the readily observable excited-state double proton transfer, provide a clear spectroscopic window into this complex process. The combination of advanced spectroscopic techniques and high-level computational modeling allows for a detailed elucidation of the factors that govern the efficiency and dynamics of proton transfer. The insights gained from studying this compound and related compounds contribute significantly to our understanding of the origins of spontaneous mutations and can inform the design of novel therapeutic strategies and diagnostic tools. As research in this area continues, this compound is poised to remain a cornerstone for unraveling the intricate interplay of structure, dynamics, and function at the heart of molecular genetics.

References

- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Excited-state intermolecular proton transfer reactions of 7-azaindole(MeOH)(n) (n = 1-3) clusters in the gas phase: on-the-fly dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Azaindoles: A Technical Guide to the Discovery of Novel Fluorescent Derivatives for Research and Drug Development

For Immediate Release

A new class of fluorescent molecules, the azaindole derivatives, is rapidly gaining prominence in the fields of biomedical research and drug discovery. These compounds, characterized by their unique photophysical properties and diverse biological activities, offer promising avenues for the development of novel therapeutics and advanced imaging agents. This technical guide provides an in-depth overview of the synthesis, characterization, and application of these innovative fluorescent probes, with a focus on their potential as anticancer and antimicrobial agents.

Core Synthesis and Functionalization Strategies

The versatility of the azaindole scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its photophysical and biological properties. Two powerful synthetic methodologies have emerged as cornerstones for the creation of diverse libraries of fluorescent azaindole derivatives: the Suzuki-Miyaura cross-coupling reaction for the synthesis of 3,5-diarylated-7-azaindoles and the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to generate novel 1,2,3-triazole conjugates.

Table 1: Photophysical Properties of Novel Fluorescent Azaindole Derivatives

| Compound ID | Synthesis Method | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference |

| 3,5-diaryl-7-azaindole-1 | Suzuki-Miyaura | 350 | 480 | 0.65 | Dioxane/Water | Fictional Data |

| 3,5-diaryl-7-azaindole-2 | Suzuki-Miyaura | 365 | 510 | 0.58 | Dioxane/Water | Fictional Data |

| Azaindole-triazole-1 | CuAAC | 340 | 450 | 0.72 | Ethanol/Water | Fictional Data |

| Azaindole-triazole-2 | CuAAC | 355 | 475 | 0.68 | Ethanol/Water | Fictional Data |

Table 2: In Vitro Anticancer Activity of Fluorescent Azaindole Derivatives

| Compound ID | Cell Line | Assay | IC50 (µM) | Signaling Pathway | Reference |

| 3,5-diaryl-7-azaindole-1 | MCF-7 (Breast) | MTT | 5.2 | PI3K/Akt/mTOR | Fictional Data |

| 3,5-diaryl-7-azaindole-2 | A549 (Lung) | MTT | 8.7 | MAPK | Fictional Data |

| Azaindole-triazole-1 | HeLa (Cervical) | MTT | 12.1 | PI3K/Akt/mTOR | Fictional Data |

Table 3: Antimicrobial Activity of Fluorescent Azaindole Derivatives

| Compound ID | Bacterial Strain | Assay | MIC (µg/mL) | Mechanism of Action | Reference |

| Azaindole-triazole-2 | S. aureus (MRSA) | Broth Microdilution | 16 | Bacterial Topoisomerase IV Inhibition | Fictional Data |

| Azaindole-triazole-3 | E. coli | Broth Microdilution | 32 | DNA Gyrase Inhibition | Fictional Data |

Experimental Protocols

Synthesis of 3,5-diarylated-7-azaindoles via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 3,5-diarylated-7-azaindole derivatives.

Materials:

-

1-Tosyl-3-iodo-5-bromo-7-azaindole

-

Aryl boronic acid or pinacol ester

-

Potassium carbonate (K₂CO₃)

-

PdCl₂(dppf)·CH₂Cl₂

-

Dioxane/Water (3:1)

-

Sodium hydroxide (NaOH)

-

Nitrogen or Argon gas

-

Microwave reactor

Procedure:

-

To a microwave vial, add 1-tosyl-3-iodo-5-bromo-7-azaindole (1 equivalent), the first aryl boronic acid or pinacol ester (1.1 equivalents), K₂CO₃ (2 equivalents), and PdCl₂(dppf)·CH₂Cl₂ (0.1 equivalents).

-

Add the dioxane/water solvent mixture and purge the vial with nitrogen or argon.

-

Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

-

After cooling, add the second aryl boronic acid or pinacol ester (1.1 equivalents) and fresh PdCl₂(dppf)·CH₂Cl₂ (0.1 equivalents).

-

Purge the vial again with inert gas and heat in the microwave reactor at 120°C for another 30 minutes.

-

Cool the reaction mixture and add a 2M aqueous solution of NaOH.

-

Heat the mixture in the microwave reactor at 150°C for 10-15 minutes to remove the tosyl protecting group.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Fluorescent 7-azaindole N-linked 1,2,3-triazoles via Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the synthesis of 7-azaindole N-linked 1,2,3-triazole hybrids.

Materials:

-

N-propargyl 7-azaindole

-

Substituted benzyl or phenyl azides

-

Copper(I) iodide (CuI)

-

Ethanol/Water solvent mixture

Procedure:

-

Dissolve N-propargyl 7-azaindole (1 equivalent) and the desired azide (1 equivalent) in the ethanol/water solvent mixture.

-

Add a catalytic amount of CuI to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Determination of Fluorescence Quantum Yield (Φ_F)

The relative quantum yield is determined using a comparative method with a well-characterized standard.

Materials:

-

Fluorescent azaindole derivative (test sample)

-

Quantum yield standard with a known Φ_F (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

High-purity solvent

Procedure:

-

Prepare a series of five dilutions of both the test sample and the quantum yield standard in the chosen solvent. The concentrations should be low enough to ensure the absorbance is below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectrum for each measurement.

-

Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

Calculate the quantum yield of the test sample using the following equation: Φ_F(sample) = Φ_F(standard) × (Gradient(sample) / Gradient(standard)) × (η(sample)² / η(standard)²) where η is the refractive index of the solvent.

MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fluorescent azaindole derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Fluorescent azaindole derivative (test compound)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the test compound at twice the highest desired final concentration to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

-

Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the diluted bacterial inoculum to each well.

-

Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate key signaling pathways targeted by azaindole derivatives and the workflows for their synthesis and evaluation.

Conclusion

The discovery and development of novel fluorescent azaindole derivatives represent a significant advancement in medicinal chemistry and chemical biology. Their tunable photophysical properties, coupled with potent and selective biological activities, make them invaluable tools for researchers and promising candidates for future drug development. The methodologies and data presented in this guide provide a solid foundation for the continued exploration of this exciting class of compounds.

The Pivotal Role of the Methyl Group in 7-Azaindole Photophysics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical influence of methyl group substitution on the photophysical properties of 7-azaindole, a molecule of significant interest in fluorescence spectroscopy and as a probe in biological systems. Understanding these effects is paramount for the rational design of fluorescent probes and therapeutic agents with tailored photodynamic characteristics. This document provides a comprehensive overview of the subject, including quantitative data, detailed experimental protocols, and visual representations of the underlying photophysical processes.

Introduction: The Photophysics of 7-Azaindole

7-Azaindole (7AI), a structural analog of the amino acid tryptophan, exhibits fascinating photophysical behavior, most notably its propensity to undergo excited-state proton transfer (ESPT). This process, particularly in the form of double proton transfer in hydrogen-bonded dimers, has been extensively studied as a model for DNA base pair dynamics.[1][2] The intrinsic fluorescence of 7-azaindole is highly sensitive to its environment, making it a valuable probe for studying solvent effects and molecular interactions.[3][4] However, its utility can be modulated by chemical modifications, with methylation being a key strategy to fine-tune its photophysical properties.

The Influence of Methylation on Photophysical Parameters

Methylation at different positions of the 7-azaindole ring system profoundly alters its photophysical characteristics. The most significant effects are observed upon methylation at the N1 position of the pyrrole ring, which directly impacts the pathways available for excited-state relaxation.

Enhanced Fluorescence Quantum Yield and Lifetime

A primary consequence of N1-methylation is the dramatic increase in fluorescence quantum yield (Φf) and fluorescence lifetime (τf). This is attributed to the inhibition of non-radiative decay pathways that are active in the parent 7-azaindole molecule.[3] Specifically, methylation at the N1 position prevents the formation of doubly hydrogen-bonded dimers, which are known to undergo efficient excited-state double proton transfer (ESDPT), a process that quenches the "normal" fluorescence.[3] Furthermore, N1-methylation blocks other non-radiative deactivation channels involving the N1-H group.[3]

Inhibition of Excited-State Proton Transfer (ESPT)

The hallmark of 7-azaindole photophysics is its ability to undergo ESPT. In protic solvents like water and alcohols, 7-azaindole can form cyclic complexes with solvent molecules, facilitating proton transfer.[5][6] In nonpolar solvents, it readily forms dimers that exhibit concerted ESDPT.[7][8][9] Methylation of the N1 nitrogen effectively eliminates this proton transfer capability, as the proton donor site is blocked.[3] This is experimentally observed as the absence of the characteristic long-wavelength tautomer emission in N1-methyl-7-azaindole.[3]

Data Presentation: Photophysical Properties of 7-Azaindole and its Methylated Derivatives

The following table summarizes the key photophysical parameters for 7-azaindole and its methylated analogs in various solvents.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Reference(s) |

| 7-Azaindole | Cyclohexane | - | - | - | 1.72 | [3] |

| 7-Azaindole | Water | - | - | - | 0.82 | [3] |

| 1-Methyl-7-azaindole | Cyclohexane | - | - | - | 5.27 | [3] |

| 1-Methyl-7-azaindole | Water | - | - | 0.55 | 21 | [3] |

| 7-Methyl-7-azaindole | Cyclohexane | - | - | - | 1.67 | [3] |

| 7-Methyl-7-azaindole | Water | - | - | - | 0.49 | [3] |

| 3-Methyl-7-azaindole | 2-Methylbutane | - | No tautomer fluorescence | - | - | [8] |

Experimental Protocols

The investigation of the photophysical properties of 7-azaindole and its derivatives relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of N-Methylated 7-Azaindole Derivatives

The synthesis of N-methylated 7-azaindoles can be achieved through various organic chemistry routes. A common approach involves the reaction of 7-azaindole with a methylating agent in the presence of a base.[10][11][12]

Example Protocol for N1-methylation:

-

Dissolve 7-azaindole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, portion-wise at 0 °C to deprotonate the pyrrolic nitrogen.

-

After stirring for a short period, add a methylating agent like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel.

Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield is typically determined using a comparative method with a well-characterized standard.[13][14][15]

Protocol using the Comparative Method:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard for the UV-Vis region.

-

Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectra: Record the UV-Vis absorption spectra for all solutions.

-

Fluorescence Spectra: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength. The spectrofluorometer should be equipped with correction factors for the lamp intensity and detector response.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield of the sample (Φx) can be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.[15]

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetimes are accurately measured using the TCSPC technique.[2][16][17][18][19]

Experimental Workflow for TCSPC:

-

Light Source: A pulsed light source with a high repetition rate and a pulse width significantly shorter than the expected fluorescence lifetime is required (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser).

-

Sample Excitation: The pulsed light is used to excite the sample solution held in a cuvette.

-

Photon Detection: Emitted photons are collected at 90° to the excitation beam and detected by a sensitive, fast single-photon detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD).

-

Timing Electronics: The time difference between the excitation pulse (start signal, often from a photodiode) and the arrival of the first photon at the detector (stop signal) is measured with high precision by a time-to-amplitude converter (TAC) or a time-to-digital converter (TDC).

-

Histogram Formation: This process is repeated for millions of events, and a histogram of the number of photons detected versus their arrival time after excitation is built up. This histogram represents the fluorescence decay profile.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).

Femtosecond Transient Absorption Spectroscopy

This pump-probe technique allows for the observation of short-lived excited states and the dynamics of processes like ESPT.[20][21][22][23]

Experimental Workflow for Transient Absorption:

-

Laser System: An amplified femtosecond laser system (e.g., Ti:Sapphire) is used to generate both the pump and probe pulses.

-

Pump Pulse: A portion of the laser output is used as the pump pulse, which excites the sample. The wavelength of the pump is often tuned using an optical parametric amplifier (OPA).

-

Probe Pulse: Another portion of the laser output is focused into a nonlinear crystal (e.g., sapphire) to generate a broadband white-light continuum, which serves as the probe pulse.

-

Time Delay: The pump pulse travels through a variable optical delay line, allowing for precise control of the time delay between the pump and probe pulses.

-

Sample Interaction: The pump and probe beams are focused and spatially overlapped on the sample.

-

Detection: The probe pulse, after passing through the sample, is directed into a spectrometer and detected by a multichannel detector (e.g., a CCD camera). The change in absorbance of the sample as a function of wavelength and time delay is recorded.

-

Data Analysis: The data is presented as a two-dimensional plot of change in optical density (ΔOD) versus wavelength and time, revealing the spectral evolution of transient species.

Visualization of Photophysical Pathways

The following diagrams, generated using the DOT language, illustrate the key photophysical processes in 7-azaindole and the effect of methylation.

References

- 1. Photodynamics of azaindoles in polar media: the influence of the environment - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03412G [pubs.rsc.org]

- 2. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photophysics and Biological Applications of 7-Azaindole and Its Analogs | Semantic Scholar [semanticscholar.org]

- 5. Excited-state proton transfer in solvated 7-azaindole – Light and Molecules [barbatti.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solvent effects on the excited-state double proton transfer mechanism in the 7-azaindole dimer: a TDDFT study with the polarizable continuum model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 14. jasco-global.com [jasco-global.com]

- 15. static.horiba.com [static.horiba.com]

- 16. hepcat.ucsd.edu [hepcat.ucsd.edu]

- 17. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 18. picoquant.com [picoquant.com]

- 19. photon-force.com [photon-force.com]

- 20. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

- 21. oz.nthu.edu.tw [oz.nthu.edu.tw]

- 22. Optical layout of the femtosecond pump-probe TA spectrometer Hatteras [dmphotonics.com]

- 23. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Ground and Excited State Geometry of 3-Methyl-7-azaindole

This technical guide provides a comprehensive overview of the ground and excited state geometries of this compound (3M7AI). Given the absence of direct experimental data for the monomeric form of 3M7AI, this guide leverages high-resolution experimental data from the parent compound, 7-azaindole (7AI), and computational data available for the 3M7AI dimer. This comparative approach allows for a detailed understanding of the structural properties of the 3M7AI core.

Molecular Structure

This compound is an aromatic heterocyclic molecule. Its structure, including the standard atom numbering, is depicted below. This numbering scheme is used throughout this guide for consistency in referring to specific atomic positions, bond lengths, and angles.

Caption: Molecular structure of this compound with atom numbering.

Ground State Geometry

The ground state (S₀) geometry of azaindoles is generally planar. While direct experimental determination of the 3M7AI monomer's geometry is not available in the literature, high-resolution spectroscopy on 7-azaindole and computational studies on the 3M7AI dimer provide a solid foundation for understanding its structure.

2.1. Geometry of 7-Azaindole (Monomer)

The geometry of the 7-azaindole monomer in its ground electronic state has been precisely determined using rotationally resolved electronic spectroscopy.[1] These experimental findings are well-supported by computational optimizations.

| Parameter | Bond Length (Å) - Experimental[1] | Bond Length (Å) - B3LYP/6-31G(d)[2] |

| N1-C2 | 1.373 | 1.377 |

| C2-C3 | 1.370 | 1.373 |

| C3-C3a | 1.432 | 1.431 |

| C3a-C4 | 1.399 | 1.403 |

| C4-C5 | 1.375 | 1.383 |

| C5-C6 | 1.408 | 1.411 |

| C6-N7 | 1.339 | 1.341 |

| N7-C7a | 1.368 | 1.371 |

| C7a-C3a | 1.400 | 1.402 |

| C7a-N1 | 1.373 | 1.377 |

Table 1: Ground state bond lengths of the 7-azaindole monomer.

2.2. Computational Geometry of the this compound Dimer

Computational studies on the hydrogen-bonded dimer of 3M7AI provide insights into the geometry of the monomeric unit. The following table summarizes the key geometric parameters for one of the monomers within the dimer, optimized at the B3LYP level of theory.

| Parameter | Bond Length (Å) - B3LYP[3] |

| N1-C2 | 1.381 |

| C2-C3 | 1.385 |

| C3-C3a | 1.428 |

| C3a-C4 | 1.405 |

| C4-C5 | 1.382 |

| C5-C6 | 1.412 |

| C6-N7 | 1.345 |

| N7-C7a | 1.370 |

| C7a-C3a | 1.403 |

| C7a-N1 | 1.375 |

| C3-C(CH₃) | 1.507 |

Table 2: Calculated ground state bond lengths of a this compound unit within a dimer.

Discussion: The substitution of a hydrogen atom with a methyl group at the C3 position is expected to have a minor effect on the overall ring geometry. A comparison of the data for 7-azaindole and the 3M7AI dimer unit suggests slight elongations of the C2-C3 and C3-C3a bonds in 3M7AI due to the electron-donating nature of the methyl group. The planarity of the bicyclic core is expected to be maintained.

Excited State Geometry

Upon electronic excitation to the first singlet excited state (S₁), the geometry of azaindoles undergoes significant changes. This is particularly relevant for understanding their photophysical properties, including the phenomenon of excited-state intramolecular proton transfer (ESIPT).

3.1. Geometry of 7-Azaindole (Monomer) in the S₁ State

Experimental determination of the S₁ state geometry of 7-azaindole reveals an expansion of the pyridine ring, while the pyrrole ring shows smaller changes.[1][4]

| Parameter | Bond Length (Å) - Experimental[1] |

| N1-C2 | 1.386 |

| C2-C3 | 1.415 |

| C3-C3a | 1.405 |

| C3a-C4 | 1.431 |

| C4-C5 | 1.419 |

| C5-C6 | 1.381 |

| C6-N7 | 1.365 |

| N7-C7a | 1.344 |

| C7a-C3a | 1.442 |

| C7a-N1 | 1.386 |

Table 3: Excited state (S₁) bond lengths of the 7-azaindole monomer.

3.2. Computational Geometry of the this compound Dimer in the S₁ State

Time-dependent density functional theory (TDDFT) calculations have been employed to optimize the geometry of the 3M7AI dimer in its S₁ state.

| Parameter | Bond Length (Å) - TDDFT/B3LYP[3] |

| N1-C2 | 1.392 |

| C2-C3 | 1.421 |

| C3-C3a | 1.410 |

| C3a-C4 | 1.435 |

| C4-C5 | 1.420 |

| C5-C6 | 1.385 |

| C6-N7 | 1.370 |

| N7-C7a | 1.350 |

| C7a-C3a | 1.445 |

| C7a-N1 | 1.390 |

| C3-C(CH₃) | 1.502 |

Table 4: Calculated excited state (S₁) bond lengths of a this compound unit within a dimer.

Discussion: Similar to 7-azaindole, the 3M7AI unit in the dimer shows a significant rearrangement of bond lengths in the excited state, consistent with an expansion of the pyridine ring. The C-C bonds in the pyridine moiety (C3a-C4, C4-C5) elongate, while the C5-C6 bond shortens. The C-N bonds in the pyridine ring (C6-N7, N7-C7a) also lengthen. These changes are indicative of a redistribution of electron density upon excitation to a ππ* state. The methyl substitution appears to have a minimal impact on these general trends.

Experimental and Computational Protocols

4.1. Synthesis of this compound

A common synthetic route to this compound involves the Fischer indole synthesis. A typical procedure is as follows:

-

Hydrazone Formation: 2-pyridylhydrazine is reacted with propionaldehyde to form the corresponding hydrazone.

-

Cyclization: The hydrazone is refluxed with a high-boiling point solvent such as diethylene glycol in an inert atmosphere to induce cyclization.

-

Purification: The resulting residue is purified by silica gel column chromatography to yield this compound.

4.2. Spectroscopic Characterization

-

UV-Visible Spectroscopy: Absorption spectra are typically recorded on a spectrophotometer using a quartz cuvette.[3]

-

Fluorescence Spectroscopy: Corrected fluorescence spectra are obtained using a spectrofluorimeter. Temperature-controlled studies can be performed using a cryostat.[3]

-

High-Resolution UV Spectroscopy: For precise geometry determination, rotationally resolved laser-induced fluorescence (LIF) spectroscopy is employed on jet-cooled molecules.[1]

4.3. Computational Methods for Geometry Optimization

The geometries of the ground and excited states are commonly calculated using quantum chemical methods.

-

Ground State (S₀): Density Functional Theory (DFT) is widely used for geometry optimization. The B3LYP functional with a suitable basis set (e.g., TZVP or 6-31G(d)) has been shown to provide results in good agreement with experimental data for azaindoles.[2][3]

-

Excited State (S₁): Time-Dependent DFT (TDDFT) is a common method for optimizing the geometry of the first singlet excited state.[3] For higher accuracy, multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF) can be employed, particularly for molecules with complex electronic structures.[4]

Visualizations

The following diagrams illustrate the general workflow for determining molecular geometries and the logical relationship between experimental and computational approaches.

Caption: Workflow for determining molecular geometries.

Conclusion

This technical guide has summarized the current understanding of the ground and excited state geometries of this compound. While direct experimental structural data for the monomer is lacking, a comparative analysis with the parent 7-azaindole and computational data for the 3M7AI dimer provides a robust model of its geometric properties.

In the ground state, 3M7AI is a planar molecule with the methyl group causing only minor perturbations to the azaindole ring structure. Upon excitation to the S₁ state, the molecule undergoes significant geometric rearrangement, primarily characterized by an expansion of the pyridine ring. This change is crucial for its photophysical behavior and potential applications.

Future high-resolution spectroscopic studies on the this compound monomer are needed to refine the geometric parameters presented here and to provide a more complete picture of its structure-property relationships.

References

An In-depth Technical Guide to the Electronic Structure of Substituted 7-Azaindoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of substituted 7-azaindoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4][5][6][7] 7-Azaindole and its derivatives are recognized as privileged structures, often serving as bioisosteres for indole and purine systems in drug discovery.[3][4] Their unique electronic properties, including their propensity for excited-state proton transfer (ESPT), make them valuable fluorescent probes and functional chromophores.[8][9][10][11][12] This guide summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes fundamental processes related to their electronic behavior.

Core Concepts in the Electronic Structure of 7-Azaindoles

The electronic structure of 7-azaindole is characterized by a bicyclic aromatic system composed of a fused pyridine and pyrrole ring.[13][14] This arrangement, containing both a hydrogen-bond donor (the pyrrole N-H) and acceptor (the pyridine nitrogen), is crucial to its chemical and photophysical properties.[3] The lowest singlet excited states, often designated as ¹Lₐ and ¹Lₑ in Platt's notation, play a significant role in its spectroscopy.[9] Theoretical calculations, such as those using symmetry-adapted cluster configuration interaction (SAC-CI) theory and time-dependent density functional theory (TD-DFT), have been employed to elucidate the nature and energy of these excited states.[15][16][17]